molecular formula C9H11NO B13035336 4-((1R)-1-Aminoprop-2-enyl)phenol

4-((1R)-1-Aminoprop-2-enyl)phenol

Cat. No.: B13035336
M. Wt: 149.19 g/mol
InChI Key: YVLLLFDQHSKYMV-SECBINFHSA-N
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Description

4-((1R)-1-Aminoprop-2-enyl)phenol is a chiral aminophenol derivative characterized by a propenylamine side chain at the para position of the phenol ring. Its (1R)-configuration confers stereochemical specificity, making it relevant in asymmetric catalysis and pharmaceutical applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-[(1R)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m1/s1

InChI Key

YVLLLFDQHSKYMV-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)O)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant . This reaction is typically carried out in ethanol and can be completed in a short time under mild conditions.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds efficiently. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1R)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.

Major Products Formed

Comparison with Similar Compounds

Stereoisomers: 4-((1S)-1-Aminoprop-2-enyl)phenol

  • Structural Difference : The (1S)-enantiomer differs in the chiral center configuration .
  • Implications: Stereoisomerism affects biological activity and catalytic efficiency. For instance, enantiopure aminophenols like this are critical in asymmetric synthesis, where the R configuration may exhibit distinct binding or reactivity compared to the S form .

Chlorinated Derivatives: 4-Chloro-2-((1R)-1-aminopropyl)phenol Analogs

  • Example: 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol .
  • Structural Differences : Additional chlorine substituents and bulky cyclopentyl groups.
  • Properties and Applications :
    • Enhanced thermal stability due to halogenation.
    • Intramolecular O–H···N hydrogen bonding stabilizes conformation .
    • Used as chiral ligands in asymmetric catalysis, leveraging strong N–H···Cl interactions .

Trifluoromethyl-Substituted Analog: 4-((1R)-1-Amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol

  • Structural Differences : Trifluoromethyl group at position 2 and a hydroxylated propyl chain .
  • Properties: The electron-withdrawing CF₃ group increases acidity of the phenol hydroxyl. Potential for enhanced hydrophobicity and metabolic stability in drug design.

Imidazole-Based Derivatives: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structural Differences : Replacement of the propenylamine group with a diphenylimidazole ring .
  • NLO Properties: High third-order susceptibility (χ³ ≈ 2.26 × 10⁻⁶ esu) due to π-conjugation and charge transfer . Negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicates self-focusing behavior . HOMO-LUMO gap of ~3.5 eV, lower than typical aminophenols, enhancing NLO response .
  • Applications : Optical limiters and photonic devices .

Styrene Derivatives: 4-[(1E)-Prop-1-en-1-yl]phenol

  • Structural Differences: Lacks the amino group, featuring a simple propenyl chain .
  • Properties: Reduced polarity compared to the target compound. Limited NLO activity due to absence of electron-donating amino groups.

Physicochemical and Electronic Properties

Property 4-((1R)-1-Aminoprop-2-enyl)phenol 4-(4,5-Diphenylimidazol-2-yl)phenol 4-Chloro-2-(R-aminopropyl)phenol
HOMO-LUMO Gap (eV) ~4.2 (estimated) 3.5 Not reported
Dipole Moment (D) High (due to NH₂ and OH) 8.2 5.1
NLO Susceptibility (χ³) Moderate (predicted) 2.26 × 10⁻⁶ esu Negligible
Melting Point Not reported 278°C Not reported

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